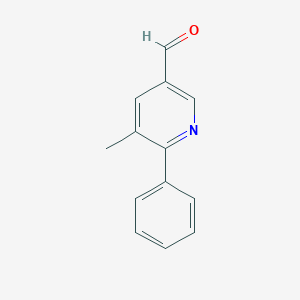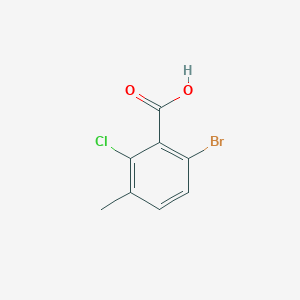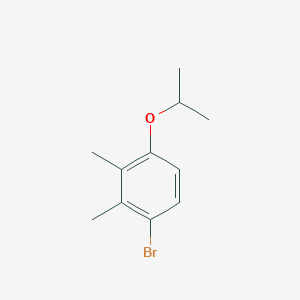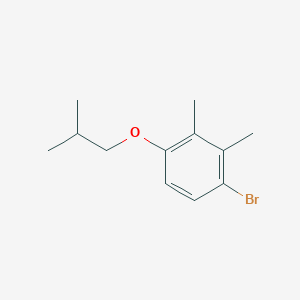
4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene
Descripción general
Descripción
“4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C12H17BrO . It has a molecular weight of 257.17 . The IUPAC name for this compound is 1-bromo-4-isobutoxy-2,3-dimethylbenzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine, two methyl groups, and a 2-methylpropoxy group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Occupational Exposures and Premature Ovarian Failure
Occupational exposure to chemicals, including brominated compounds, has been investigated for its potential role in premature ovarian failure (POF). A review highlights the critical synthesis of knowledge regarding chemical agents likely to affect follicular stock through direct toxicity or by increasing follicular recruitments. While specific compounds like ethylene glycol methyl ether and dimethylbenzantracene have been linked to POF, the review emphasizes the need for further identification of occupational factors responsible for POF. This suggests a broader scope for evaluating the impacts of various chemicals, potentially including 4-Bromo-2,3-dimethyl-1-(2-methylpropoxy)benzene, on reproductive health (Béranger et al., 2012).
Novel Brominated Flame Retardants and Indoor Exposure
The occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food has been reviewed, highlighting their registration, risks, and detection in various environments. This review underscores the increasing application of NBFRs and the need for further research on their occurrence, environmental fate, and toxicity. It mentions high concentrations of specific NBFRs often reported and raises concerns about certain detected compounds. This information could be relevant when considering the environmental presence and potential human exposure to compounds such as this compound (Zuiderveen et al., 2020).
Pharmacokinetics, Pharmacodynamics, and Toxicology of Psychoactive Substances
Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) provides insights into their clinical effects, comparable to common illicit drugs like amphetamine and MDMA. Although not directly related to this compound, this study's methodology and focus on psychoactive substances' health risks could inform research on related brominated compounds (Nugteren-van Lonkhuyzen et al., 2015).
Serotonergic Hallucinogens and Behavioral Pharmacology
A review on the serotonergic hallucinogens, focusing on their pharmacology and toxicity, sheds light on the significance of structural modifications in enhancing hallucinogenic potency and 5-HT2A-binding affinity. While discussing N-benzylphenethylamines, this review might offer a structural and functional context for understanding the effects of similarly structured compounds, potentially including the brominated benzene derivative (Halberstadt, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2,3-dimethyl-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-8(2)7-14-12-6-5-11(13)9(3)10(12)4/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYFKYVRUVUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



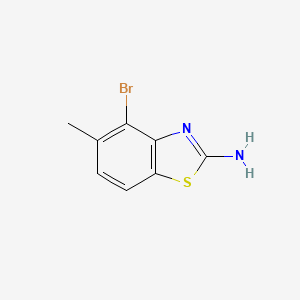
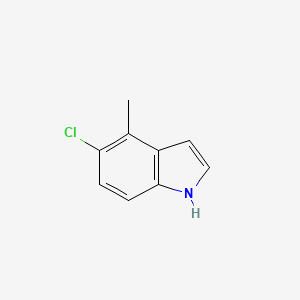
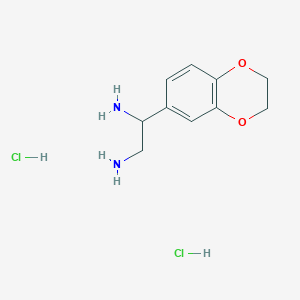
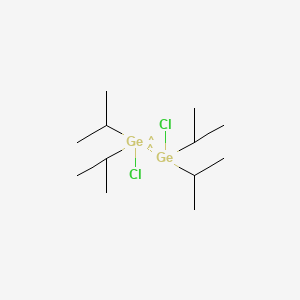

![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)

